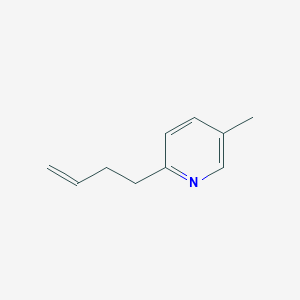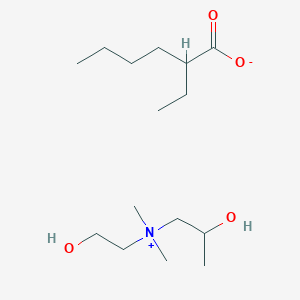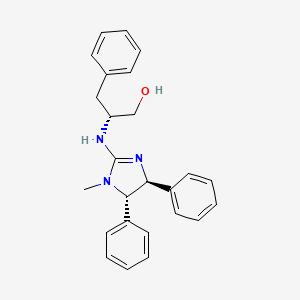
(R)-2-(((4S,5S)-1-methyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine is a chiral imidazolidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring multiple stereocenters, makes it a valuable subject for studying stereoselective reactions and chiral recognition.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine typically involves the condensation of appropriate amines and aldehydes under controlled conditions. A common synthetic route includes the following steps:
Formation of the Imine Intermediate: The reaction between benzylamine and an appropriate aldehyde, such as benzaldehyde, in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a diamine, such as 1,2-diaminopropane, under basic conditions to form the imidazolidine ring.
Stereoselective Reduction: The final step involves the stereoselective reduction of the imine to form the desired chiral imidazolidine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace functional groups on the imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Halides, alkoxides, and polar aprotic solvents.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine has several scientific research applications:
Medicinal Chemistry: It is used as a chiral building block in the synthesis of pharmaceuticals, particularly those requiring stereoselective properties.
Organic Synthesis: The compound serves as a catalyst or ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is employed in studies related to enzyme inhibition and chiral recognition, providing insights into biological processes and drug interactions.
Industrial Applications: The compound is used in the development of new materials and polymers with specific chiral properties.
Mechanism of Action
The mechanism of action of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine involves its interaction with molecular targets through stereoselective binding. The compound’s chiral centers allow it to fit into specific active sites of enzymes or receptors, influencing their activity. This stereoselective binding can lead to inhibition or activation of biological pathways, depending on the target and the nature of the interaction.
Comparison with Similar Compounds
- (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-hydroxyethylimino]imidazolidine
- (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-aminoethylimino]imidazolidine
- (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-methoxyethylimino]imidazolidine
Uniqueness: The uniqueness of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine lies in its specific stereochemistry and the presence of both benzyl and hydroxyethyl groups. These structural features contribute to its distinct reactivity and binding properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H27N3O |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(2R)-2-[[(4S,5S)-1-methyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]amino]-3-phenylpropan-1-ol |
InChI |
InChI=1S/C25H27N3O/c1-28-24(21-15-9-4-10-16-21)23(20-13-7-3-8-14-20)27-25(28)26-22(18-29)17-19-11-5-2-6-12-19/h2-16,22-24,29H,17-18H2,1H3,(H,26,27)/t22-,23+,24+/m1/s1 |
InChI Key |
MVELGMCOBCPIED-SGNDLWITSA-N |
Isomeric SMILES |
CN1[C@H]([C@@H](N=C1N[C@H](CC2=CC=CC=C2)CO)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN1C(C(N=C1NC(CC2=CC=CC=C2)CO)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


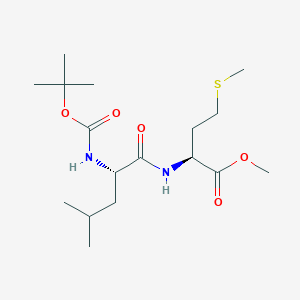
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)
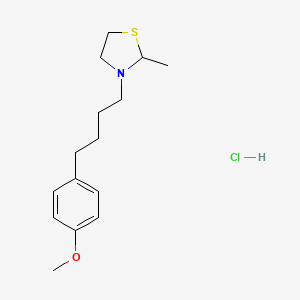
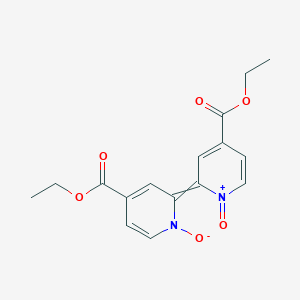

![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
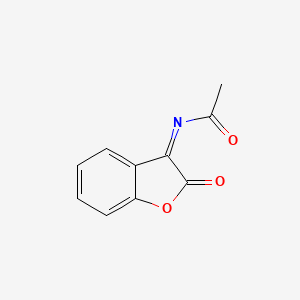
![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
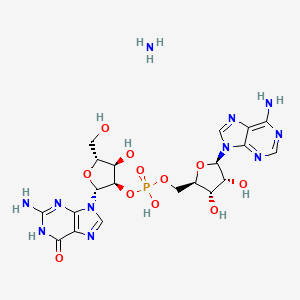
![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)
